Ethyl 3-hydroxy-3-(2,4,6-trimethoxyphenyl)propanoate
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Overview
Description
Ethyl 3-hydroxy-3-(2,4,6-trimethoxyphenyl)propanoate is an organic compound with the molecular formula C14H20O6. This compound features a trimethoxyphenyl group, which is known for its versatile pharmacophore properties. The trimethoxyphenyl group is a six-membered electron-rich ring that is critical in various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-hydroxy-3-(2,4,6-trimethoxyphenyl)propanoate typically involves the esterification of 3-hydroxy-3-(2,4,6-trimethoxyphenyl)propanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-hydroxy-3-(2,4,6-trimethoxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: The methoxy groups can undergo nucleophilic substitution reactions under specific conditions.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products:
Oxidation: 3-oxo-3-(2,4,6-trimethoxyphenyl)propanoate.
Reduction: 3-hydroxy-3-(2,4,6-trimethoxyphenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-hydroxy-3-(2,4,6-trimethoxyphenyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of Ethyl 3-hydroxy-3-(2,4,6-trimethoxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to inhibit enzymes like tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions lead to the disruption of cellular processes, resulting in anti-cancer and anti-inflammatory effects .
Comparison with Similar Compounds
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate and Trimethoprim: DHFR inhibitors with therapeutic applications.
Uniqueness: Ethyl 3-hydroxy-3-(2,4,6-trimethoxyphenyl)propanoate is unique due to its specific trimethoxyphenyl group, which imparts a range of biological activities. This compound’s ability to interact with multiple molecular targets makes it a valuable candidate for further research and development .
Biological Activity
Ethyl 3-hydroxy-3-(2,4,6-trimethoxyphenyl)propanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C14H20O5 and a molecular weight of approximately 268.31 g/mol. The presence of three methoxy groups on the aromatic ring enhances its biological activity by influencing its chemical behavior and interactions with biological targets.
1. Enzyme Inhibition:
this compound has been shown to inhibit several key enzymes involved in cancer cell proliferation and survival:
- Tubulin Inhibition: The compound interacts with tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in cancer cells.
- Heat Shock Protein 90 (Hsp90) Inhibition: Hsp90 is crucial for the stability of many oncogenic proteins; inhibition by this compound can lead to the degradation of these proteins.
2. Anti-inflammatory Effects:
Studies indicate that this compound exhibits anti-inflammatory properties by modulating inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
3. Antioxidant Activity:
this compound has demonstrated the ability to enhance total antioxidant capacity in various biological systems .
Biological Activities
The compound has been investigated for multiple biological activities:
-
Anticancer Activity:
- Cell Lines Tested: The compound has shown significant antiproliferative effects against various cancer cell lines, including HCT-116 (colon cancer) and HeLa (cervical cancer). IC50 values for these activities range from 0.12 mg/mL to 0.81 mg/mL .
- Mechanistic Insights: Its mechanism includes inducing apoptosis and inhibiting cell migration and invasion through modulation of signaling pathways like ERK1/2 .
-
Antimicrobial Properties:
- Research indicates potential antibacterial and antifungal activities, although specific mechanisms remain under investigation.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
Properties
Molecular Formula |
C14H20O6 |
---|---|
Molecular Weight |
284.30 g/mol |
IUPAC Name |
ethyl 3-hydroxy-3-(2,4,6-trimethoxyphenyl)propanoate |
InChI |
InChI=1S/C14H20O6/c1-5-20-13(16)8-10(15)14-11(18-3)6-9(17-2)7-12(14)19-4/h6-7,10,15H,5,8H2,1-4H3 |
InChI Key |
QFHKRQOFOPHIRW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=C(C=C(C=C1OC)OC)OC)O |
Origin of Product |
United States |
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